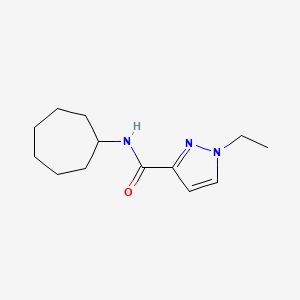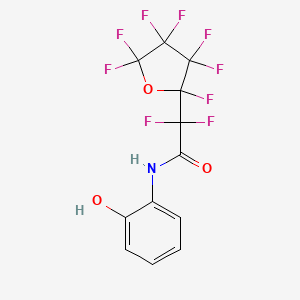
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is also known as GSK3β inhibitor or CHIR99021 and is a potent inhibitor of glycogen synthase kinase-3β (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
The mechanism of action of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione involves the inhibition of GSK3β. GSK3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a positive effect on the proliferation and differentiation of various cell types, including neural stem cells and mesenchymal stem cells. In addition, this compound has been shown to have a neuroprotective effect and has been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory effect on GSK3β, which makes it an attractive candidate for the development of therapeutic agents for various diseases. In addition, this compound has been shown to have a positive effect on the proliferation and differentiation of various cell types, which makes it a useful tool in the generation of iPSCs.
The limitations of using this compound in lab experiments include its complex synthesis process, which makes it difficult to obtain in large quantities. In addition, the use of this compound in lab experiments requires careful consideration of its potential side effects and toxicity.
未来方向
There are several future directions for the use of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione in scientific research. One potential direction is the development of therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another potential direction is the use of this compound in the generation of iPSCs for regenerative medicine applications. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成方法
The synthesis of 1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2,6-dimethylphenyl isocyanide with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminoethanol. The final product is obtained through the cyclization of the intermediate with phosgene.
科学研究应用
1-(1-anilino-2-methylpropyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of GSK3β, which makes it an attractive candidate for the development of therapeutic agents for various diseases. In addition, this compound has been used in the generation of induced pluripotent stem cells (iPSCs), which are cells that have the ability to differentiate into various cell types.
属性
IUPAC Name |
1-(1-anilino-2-methylpropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)14(15-11-6-4-3-5-7-11)16-12(17)8-9-13(16)18/h3-7,10,14-15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCFKXLSRMVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=CC=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5290141.png)

![ethyl 1-[3-(3-isopropylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5290153.png)
![3-fluoro-4-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzenesulfonamide](/img/structure/B5290154.png)


![(4R)-4-(4-{4-[(4-hydroxy-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5290181.png)

![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)
![1-(3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanone](/img/structure/B5290202.png)

![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![3-{[4-(5,6-dimethyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5290228.png)
